D-FENCHONE, 96
Description
Distribution and Enantiomeric Occurrence of D-Fenchone in Flora
D-fenchone is one of two enantiomers, or mirror-image isomers, of fenchone (B1672492). The other is L-fenchone. The distribution of these enantiomers is specific to different plant species.
D-fenchone is found in a variety of plants, often as a component of their essential oils. Notable producers include:
Foeniculum vulgare (Fennel): The essential oil of fennel is a well-known source of (+)-fenchone. taylorandfrancis.comnih.gov Studies have shown that fenchone content in fennel can vary, with one analysis of a methanolic extract identifying it at 11.68%. researchgate.netnih.gov Different parts of the plant and developmental stages can influence the concentration, with fennel seeds containing up to 13.7% fenchone. mdpi.com
Peumus boldus (Boldo): This plant is another recognized source of fenchone. targetmol.comnih.gov
Lavandula stoechas (Spanish Lavender): The essential oil of this lavender species can be particularly rich in D-fenchone. foreverest.netijert.org One study identified D-fenchone as a principal compound at 29.28%. d-nb.infocabidigitallibrary.org Research on Lavandula stoechas subsp. stoechas from Greece found that fenchone was a main constituent, with concentrations of 39.9% in the inflorescences and 21.0% in the leaves, and only the (+)-fenchone enantiomer was detected. researchgate.net
Thuja occidentalis (Arborvitae or Eastern White Cedar): While this plant is more commonly associated with L-fenchone, some studies list it as a source of fenchone in general. chemsrc.comnih.govcdnsciencepub.commdpi.com
Cannabis sativa : Fenchone has been identified as a constituent in Cannabis sativa.
Tetradenia riparia : This plant has been reported to contain fenchone. nih.govplantaedb.com In some analyses of its essential oil, fenchone was a primary compound, with concentrations around 15% to 19.9%. The amount can vary with the season, with higher concentrations found in the summer. Fenchone has been identified in the leaves (11.6%) and flower buds (4.7%) of this plant. mdpi.com
Pimpinella serbica : Fenchone has been reported in this plant species. nih.govplantaedb.com
Table 1: Plant Sources of D-Fenchone and Reported Concentrations
| Plant Species | Common Name | Part of Plant | Reported D-Fenchone Concentration (%) |
| Foeniculum vulgare | Fennel | Seeds | up to 13.7% mdpi.com |
| Methanolic Extract | 11.68% researchgate.netnih.gov | ||
| Lavandula stoechas | Spanish Lavender | Essential Oil | 29.28% d-nb.infocabidigitallibrary.org |
| Inflorescences | 39.9% researchgate.net | ||
| Leaves | 21.0% researchgate.net | ||
| Tetradenia riparia | Essential Oil | 15% - 19.9% | |
| Leaves | 11.6% mdpi.com | ||
| Flower Buds | 4.7% mdpi.com |
The production of D-fenchone in plants is not static. It is influenced by a range of factors, leading to variations in its concentration. These factors include:
Genetics: The genetic makeup of a plant is a primary determinant of its capacity to produce D-fenchone.
Developmental Stage: The concentration of D-fenchone can change as the plant grows and matures. For instance, in wild fennel, the content of fenchone varies between immature and mature umbels. mdpi.com
Environmental Conditions: Light, temperature, and other environmental stimuli can significantly alter the expression of genes involved in terpenoid production. mdpi.com For example, in Tetradenia riparia, fenchone content was observed to be higher in the summer.
Geographic Location: The location where a plant is grown can lead to different chemotypes, which are chemically distinct populations within a species.
Biotic and Abiotic Stress: Factors such as herbivory, wounding, and exposure to pathogens or harsh weather can induce the production of terpenoids like D-fenchone as part of the plant's defense response. nih.govnih.gov
Biosynthetic Pathways of D-Fenchone
The biosynthesis of D-fenchone, like other monoterpenes, is a complex process involving precursor molecules and a series of enzymatic reactions.
D-fenchone is derived from the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two main pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. tandfonline.comresearchgate.net For monoterpenes like D-fenchone, the MEP pathway is the primary source of precursors.
The key C10 precursor for monoterpene synthesis is geranyl pyrophosphate (GPP) , which is formed by the condensation of one molecule of IPP and one molecule of DMAPP. nih.govNeryl pyrophosphate (NPP) , an isomer of GPP, can also serve as a precursor. nih.gov
The formation of the characteristic bicyclic structure of D-fenchone from the linear precursor GPP involves a critical cyclization step catalyzed by a class of enzymes known as terpene synthases (TPSs). nih.gov The proposed pathway involves the cyclization of GPP to form an intermediate carbocation, which then undergoes rearrangement to form the fenchane (B1212791) skeleton. nih.gov A subsequent dehydrogenation step leads to the formation of D-fenchone. nih.gov
The biosynthesis of D-fenchone is tightly regulated at the genetic and molecular level.
Gene Expression: The expression of genes encoding the enzymes of the MEP pathway and the specific terpene synthases are key regulatory points.
Transcription Factors: Various families of transcription factors, such as MYB, MYC, WRKY, and AP2/ERF, play a crucial role in modulating the expression of terpene biosynthesis genes. mdpi.comnih.govnih.govresearchgate.net These transcription factors can be influenced by developmental cues and environmental stimuli.
Hormonal Regulation: Plant hormones like jasmonates and salicylic (B10762653) acid can act as signaling molecules to induce the expression of genes involved in terpenoid biosynthesis, often in response to stress. mdpi.comtandfonline.com
Post-transcriptional Regulation: MicroRNAs have also been identified as regulators of terpenoid biosynthesis by targeting the messenger RNA of key enzymes. mdpi.comresearchgate.net
Properties
CAS No. |
126-21-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23344 |
Origin of Product |
United States |
Natural Abundance, Biosynthetic Pathways, and Ecological Roles of D Fenchone
Ecological Functions of D-Fenchone
The ecological roles of D-Fenchone are diverse and critical for the survival and propagation of the plants that produce it. Its functions are primarily defensive and communicative, shaping the relationships between plants and other organisms.
Role in Plant-Herbivore Interactions and Defensive Strategies
Plants have developed a range of defense mechanisms to protect themselves from herbivores, and chemical defense is a primary strategy. nih.govfrontiersin.org D-Fenchone serves as a potent defensive compound, deterring feeding by various herbivores. d-nb.info The production of volatile terpenoids like D-Fenchone is a known defense mechanism against a broad spectrum of herbivores. d-nb.info When a plant is attacked, it can release a blend of volatile organic compounds, including D-Fenchone, which can act as a direct deterrent or attract the natural enemies of the herbivores, an indirect defense strategy. nih.gov This induced response can vary depending on the specific herbivore, showcasing the tailored nature of plant defenses. nih.gov
Contribution to Plant-Pathogen Resistance
In addition to its role in deterring herbivores, D-Fenchone exhibits significant antimicrobial properties, contributing to a plant's resistance against pathogens. foreverest.neteybna.com Research has demonstrated the antifungal and antibacterial activity of fenchone (B1672492), making it a valuable component of a plant's chemical arsenal (B13267) against microbial invaders. nih.govscielo.br For instance, essential oils containing fenchone have shown inhibitory effects against various fungal strains. d-nb.info Studies on fennel plants have indicated that treatment with certain microbial filtrates can increase the levels of compounds like L-fenchone, which in turn enhances the plant's resistance to soil-borne diseases by inhibiting fungal growth. ekb.eg Furthermore, fenchone has been shown to induce systemic resistance in plants against viral infections. researchgate.net
Involvement in Plant-Pollinator and Plant-Microbe Chemical Signaling
The chemical signals emitted by plants are crucial for attracting pollinators to ensure successful reproduction. nih.gov While D-Fenchone is primarily known for its defensive roles, the blend of volatile compounds a plant releases, which can include D-Fenchone, plays a critical role in attracting specific pollinators. nih.govresearchgate.net The composition and concentration of these volatiles can influence pollinator behavior. researchgate.net
Plants also engage in complex chemical communication with microbes in the soil. researchgate.netresearchgate.net Root exudates containing various secondary metabolites can shape the microbial community in the rhizosphere, which in turn can influence plant health and growth. While direct evidence for D-Fenchone's role in this specific signaling is still emerging, the general principle of plant-microbe chemical dialogue is well-established. researchgate.netresearchgate.net
Allelopathic Potential and Inter-Plant Interactions
Allelopathy refers to the chemical inhibition of one plant by another, and D-Fenchone has been identified as a potent allelochemical. mdpi.commdpi.com Volatile emissions from plants containing fenchone can inhibit the seed germination and seedling growth of neighboring plants, thereby reducing competition for resources. nih.govfrontiersin.orgresearchgate.net For example, studies have shown that L-fenchone released from the leaves of star anise (Illicium verum) exhibits strong inhibitory activity on the growth of lettuce seedlings. nih.gov This allelopathic potential allows plants producing D-Fenchone to influence the composition of the surrounding plant community. mdpi.com
Advanced Analytical and Spectroscopic Characterization of D Fenchone
Enantioselective Separation and Quantification
The analysis and characterization of D-Fenchone often necessitate advanced analytical techniques capable of distinguishing between its enantiomeric forms, D- and L-Fenchone. This is crucial as the biological and sensory properties of chiral molecules can differ significantly between enantiomers.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for D-Fenchone and L-Fenchone Resolution
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile chiral compounds like D-Fenchone. This method utilizes a chiral stationary phase within the GC column, which interacts differently with the D- and L-enantiomers, leading to their separation.
The separation is based on the formation of temporary diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times and allowing for their individual quantification. Cyclodextrin-based chiral stationary phases are commonly employed for the enantioselective analysis of terpenes, including fenchone (B1672492). oup.comunito.itgcms.cz
A study on the chemical composition of fennel seed extract utilized GC-MS to identify and quantify its components, including fenchone. nih.gov While this particular study did not focus on enantiomeric separation, it highlights the utility of GC-MS in analyzing complex mixtures containing fenchone. nih.gov For the specific resolution of D- and L-Fenchone, a chiral column is essential. For instance, a Chirasil-Dex CB-β-cyclodextrin column has been used in chiral GC analyses. scielo.br
The coupling of GC with a mass spectrometer allows for the definitive identification of the separated enantiomers based on their mass spectra. This is particularly important in complex matrices where other compounds may have similar retention times. rsc.org
Table 1: GC-MS Parameters for Fenchone Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Agilent 190914S HP–5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness) | mdpi.com |
| Oven Temperature Program | Initial 60°C, ramped to 76°C at 8°C/min, then to 82°C at 2°C/min, then to 130°C at 15°C/min, and finally to 230°C at 20°C/min, held for 2 min | d-nb.info |
| Carrier Gas | Helium (>99.999%) | d-nb.info |
| Flow Rate | 1.0 mL/min | d-nb.info |
| Injection and Interface Temperatures | 250°C | d-nb.info |
| Retention Time of Fenchone | Approximately 6.091 min | mdpi.com |
Chiral High-Performance Liquid Chromatography (HPLC) Applications
Chiral High-Performance Liquid Chromatography (HPLC) offers an alternative and sometimes complementary method to chiral GC for the separation of enantiomers. While GC is well-suited for volatile compounds, HPLC can be applied to a broader range of compounds, including those that are less volatile or thermally sensitive.
For the separation of fenchone enantiomers, a chiral stationary phase is again the key component. These phases can be based on various chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.
While specific applications of chiral HPLC for the separation of D- and L-fenchone are not extensively detailed in the provided search results, the technique is widely used for the enantioselective separation of various chiral compounds, including isomers of nonylphenol. nih.gov The principles of chiral HPLC are well-established and can be readily applied to fenchone analysis. phenomenex.com Daicel is a known provider of a wide range of chiral columns for HPLC applications. chiraltech.com
Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Analysis
Chiroptical spectroscopy techniques are invaluable for determining the enantiomeric purity and studying the three-dimensional structure (conformation) of chiral molecules like D-Fenchone. These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical Rotation (OR): This classical technique measures the rotation of the plane of polarized light as it passes through a chiral sample. The direction and magnitude of the rotation are characteristic of the enantiomer and its concentration, allowing for the determination of enantiomeric excess.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet and visible regions of the electromagnetic spectrum. aip.org The resulting spectrum is highly sensitive to the molecule's stereochemistry and conformation. ECD has been used as a benchmark technique for studying fenchone. researchgate.net Theoretical calculations of ECD spectra can be compared with experimental data to determine the absolute configuration of a chiral molecule. arxiv.orgaip.org
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. annualreviews.org VCD provides detailed information about the stereochemistry and conformational equilibrium of chiral molecules in solution. researchgate.net Fenchone has been a subject of VCD studies to understand its vibrational modes. nih.gov
Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattered light from a chiral molecule using left and right circularly polarized incident light. annualreviews.org Like VCD, ROA is a powerful tool for stereochemical analysis. nih.govacs.org Fenchone has been used as a benchmark molecule in ROA studies. researchgate.net
Photoelectron Circular Dichroism (PECD): PECD is a highly sensitive chiroptical technique that measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. acs.org Fenchone is a well-studied model system for PECD, demonstrating the technique's sensitivity to enantiomeric excess and molecular structure. rsc.orgresearchgate.netnih.gov
Photoexcitation Circular Dichroism (PXECD): PXECD is another chiroptical technique that has been applied to the study of fenchone, further expanding the toolkit for probing chiral molecules. rsc.org
Table 2: Chiroptical Techniques for D-Fenchone Analysis
| Technique | Principle | Application for D-Fenchone |
|---|---|---|
| Optical Rotation (OR) | Measures the rotation of plane-polarized light. | Determination of enantiomeric purity. rsc.org |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration and conformational analysis. aip.orgresearchgate.netrsc.org |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized IR light. | Detailed stereochemical and conformational analysis. researchgate.netannualreviews.orgnih.govrsc.org |
| Raman Optical Activity (ROA) | Measures the intensity difference in Raman scattering with left and right circularly polarized light. | Stereochemical analysis. annualreviews.orgnih.govacs.orgrsc.org |
| Photoelectron Circular Dichroism (PECD) | Measures the asymmetry in the angular distribution of photoelectrons upon ionization with circularly polarized light. | Highly sensitive determination of enantiomeric excess and structural analysis. acs.orgrsc.orgresearchgate.net |
| Photoexcitation Circular Dichroism (PXECD) | A chiroptical technique for studying excited states. | Probing the chiroptical properties of fenchone. rsc.org |
Quantitative Analytical Methodologies for D-Fenchone in Complex Biological Matrices
The quantification of D-Fenchone in complex biological matrices, such as essential oils or biological fluids, requires highly sensitive and selective analytical methods to overcome interferences from other components.
Hyphenated Techniques for Trace Analysis (e.g., GC-MS/MS, GC-FID)
Hyphenated analytical techniques, which combine a separation method with a detection method, are essential for the trace analysis of D-Fenchone.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS provides a higher level of selectivity and sensitivity compared to single-stage GC-MS. d-nb.info In this technique, a specific ion from the initial mass spectrum (the precursor ion) is selected and fragmented to produce a second-generation mass spectrum (the product ion spectrum). This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for the accurate quantification of trace amounts of the target analyte in complex matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of volatile organic compounds. perfumerflavorist.com While not as selective as mass spectrometry, FID provides a linear response over a wide concentration range and is less expensive to operate. It is often used for routine quality control analysis of essential oils where the major components are well-separated and identified. publisherspanel.com
A study on sweet fennel oil utilized both GC-FID and GC/MS for the analysis of its constituents, including fenchone. perfumerflavorist.com Another study developed a GC-MS method for the simultaneous determination of fenchone and trans-anethole in essential oils and methanolic extracts of fennel from different geographical regions. mdpi.com
In-line Spectroscopic Methods for Process Monitoring (e.g., Raman Spectroscopy in Extraction Processes)
In-line spectroscopic methods are becoming increasingly important for real-time monitoring and control of industrial processes, such as the extraction of natural products. These methods, often referred to as Process Analytical Technology (PAT), allow for continuous analysis directly within the process stream, eliminating the need for time-consuming offline sampling and analysis. mt.combruker.com
Raman spectroscopy has emerged as a powerful PAT tool for monitoring the extraction of compounds like anethole (B165797) and fenchone from fennel. researchgate.netacademie-sciences.fr By inserting a Raman probe directly into the extraction vessel, it is possible to continuously measure the concentration of the target compounds in the solvent. tu-clausthal.de This real-time data can be used to optimize extraction parameters, ensure consistent product quality, and determine the optimal endpoint of the extraction process. researchgate.netdntb.gov.uamdpi.com
A study demonstrated the use of in-line Raman spectroscopy to monitor the extraction of anethole and fenchone from fennel seed. researchgate.net A partial least squares (PLS) calibration model was developed to correlate the Raman spectral data with the concentrations of anethole and fenchone, as determined by a reference GC method. The model showed high accuracy, with a coefficient of determination (R²) of 0.98 for fenchone. researchgate.netacademie-sciences.frresearchgate.net
Advanced Sample Preparation and Extraction Techniques
The accurate analysis of D-Fenchone from complex matrices, particularly from botanical sources like fennel (Foeniculum vulgare), necessitates efficient and sophisticated sample preparation and extraction methodologies. The choice of technique significantly impacts the yield, purity, and ultimately the qualitative and quantitative results of the analysis. Beyond traditional methods such as simple maceration and hydro-distillation, several advanced techniques have been developed to enhance extraction efficiency, reduce solvent consumption, and shorten processing times.
Modern extraction methods are crucial for isolating D-Fenchone and other volatile terpenes. Microwave-Assisted Extraction (MAE) has emerged as a particularly effective and rapid technique. nih.govresearchgate.net This method utilizes microwave energy to heat the solvent and sample, leading to a faster and more efficient extraction process. mdpi.com Studies on the extraction of L-Fenchone (the enantiomer of D-Fenchone) from F. vulgare seeds using hexane (B92381) as a solvent have demonstrated the efficacy of MAE. nih.gov Research has shown a direct correlation between extraction time and yield, with the highest amounts of fenchone being extracted in just 5 minutes at a microwave power of 600W. nih.govresearchgate.net The particle size of the plant material is another critical parameter; a smaller particle size (80µm) yielded a significantly higher amount of fenchone compared to a larger size (40µm). nih.govresearchgate.net
Ultrasound-assisted extraction is another advanced method that enhances the extraction of terpenes. The use of ultrasound for as little as 5 minutes on fresh fennel leaves in ethyl acetate (B1210297) has been shown to significantly increase the number of extracted metabolites compared to maceration without ultrasound. oup.com While simple maceration primarily yielded L-Fenchone and anethole, the application of ultrasound facilitated the extraction of a broader range of terpenes, including α-pinene and β-caryophyllene. oup.com
Solvent selection remains a fundamental aspect of extraction. Methanol is commonly used for exhaustive extraction at room temperature from fennel seeds and various commercial herbal mixtures containing fenchone. frontiersin.orgsymeres.com For different sample matrices, specific preparations are required. For instance, oily contents from soft gelatin capsules are often dissolved directly in methanol, while instant drink granules require dissolution and filtration before analysis. frontiersin.org
The following table summarizes and compares different extraction techniques applied to the isolation of fenchone from plant material, highlighting key parameters and findings.
Comparison of Fenchone Extraction Techniques
| Technique | Plant Material/Matrix | Solvent | Key Parameters | Findings | Reference |
| Microwave-Assisted Extraction (MAE) | Foeniculum vulgare seeds | Hexane | Power: 600W; Time: 1-5 min; Particle Size: 40µm & 80µm | Extraction is rapid and efficient. Yield increased with time (5 min) and smaller particle size (80µm), yielding up to 183.33 mg/g. | nih.govresearchgate.net |
| Ultrasound-Assisted Maceration | Fresh fennel leaves | Ethyl Acetate | Time: 5-30 min; Frequency: 20 kHz | Ultrasound significantly broadens the range of extracted terpenes compared to silent maceration. 5 minutes was optimal. | oup.com |
| Maceration / Solvent Extraction | Foeniculum vulgare seeds | Methanol | Room temperature, exhaustive extraction | Effective for preparing extracts from seeds and commercial herbal mixtures for GC-MS analysis. | frontiersin.orgsymeres.com |
| Hydro-distillation | Dry fennel plant materials | Water | 3 hours | A conventional method used to extract essential oils for compositional analysis, though less advanced than MAE or ultrasound. | medchemexpress.com |
Isotopic Profiling and Metabolomic Approaches for D-Fenchone Research
Isotopic profiling and metabolomics represent the forefront of analytical science for characterizing natural products like D-Fenchone. These approaches move beyond simple quantification to provide deeper insights into the compound's origin, biosynthetic pathways, and metabolic fate. mdpi.comfrontiersin.org Metabolomics, in particular, allows for the comprehensive analysis of a large set of metabolites within a biological system, providing a snapshot of its metabolic state. mdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are central to metabolomic studies of terpenes, enabling the identification and quantification of numerous compounds simultaneously. nih.gov
Stable Isotope Ratio Mass Spectrometry (IRMS) for Origin and Pathway Tracing
Stable Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the geographical and botanical origin of natural compounds, including D-Fenchone. measurlabs.comfmach.it The method relies on measuring the precise ratios of stable isotopes of light elements such as carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O). measurlabs.comthermofisher.com These ratios, often expressed in delta (δ) notation, create a unique "isotopic fingerprint" that is influenced by the plant's geographical location, climate, soil conditions, and photosynthetic pathway. fmach.itthermofisher.com
For D-Fenchone derived from plants like fennel, the δ¹³C value is primarily influenced by the plant's CO₂ fixation pathway. The δ²H and δ¹⁸O values are linked to the isotopic composition of local meteoric water, which varies with latitude, altitude, and distance from the coast. Therefore, by analyzing the isotopic fingerprint of a D-Fenchone sample and comparing it to a reference database, its authenticity can be verified and fraudulent claims of origin can be detected. measurlabs.comresearchgate.net Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the specific technique used, which separates the individual compounds in a mixture before isotopic analysis. researchgate.net
Conceptual Isotopic Ratios for D-Fenchone from Different Origins
| Parameter | Hypothetical Origin A (e.g., Mediterranean) | Hypothetical Origin B (e.g., South Asia) | Analytical Implication |
| δ¹³C (‰) | -28.5 | -31.0 | Differentiation based on local environmental and physiological factors affecting carbon fixation. |
| δ²H (‰) | -40 | -65 | Tracing the isotopic signature of the water source used by the plant during growth. |
| δ¹⁸O (‰) | +5 | 0 | Corroborates hydrogen isotope data to provide a more robust geographical fingerprint. |
Note: The values in this table are illustrative and serve to demonstrate the concept of isotopic fingerprinting.
Deuterium (B1214612) Labeling for Mechanistic and Pharmacokinetic Studies (e.g., Fenchone-d3)
Deuterium labeling is a sophisticated technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. boku.ac.atchem-station.com In this approach, one or more hydrogen atoms in the D-Fenchone molecule are replaced with deuterium atoms, creating a stable isotope-labeled version such as Fenchone-d3. medchemexpress.com Since deuterium has nearly identical chemical properties to hydrogen, the labeled molecule behaves almost identically to the unlabeled parent compound in biological systems. chem-station.com However, its increased mass makes it easily distinguishable by mass spectrometry.
The primary applications of deuterium-labeled D-Fenchone are twofold. First, it serves as an ideal internal standard for quantitative analytical methods. By adding a known amount of Fenchone-d3 to a sample before extraction and analysis, any loss of the analyte during sample preparation can be precisely corrected for, leading to highly accurate quantification. nih.gov
Second, deuterium labeling is invaluable for drug metabolism and pharmacokinetic (DMPK) studies. symeres.comnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This can lead to a "Kinetic Isotope Effect" (KIE), where metabolic reactions that involve breaking this bond proceed more slowly for the deuterated compound. chem-station.comnih.gov By administering deuterated D-Fenchone and analyzing its metabolites, researchers can identify the specific sites on the molecule that are targeted by metabolic enzymes (like Cytochrome P450s) and understand its clearance pathways. nih.gov
Applications of Deuterium-Labeled D-Fenchone (Fenchone-d3)
| Application Area | Methodology | Purpose |
| Quantitative Analysis | Use as an internal standard in GC-MS or LC-MS assays. | To improve the accuracy and precision of D-Fenchone concentration measurements in complex matrices by correcting for analyte loss during sample processing. nih.gov |
| Mechanistic Studies | Analysis of the Kinetic Isotope Effect (KIE) on metabolic reactions. | To determine the rate-limiting steps in metabolic pathways and to identify which C-H bonds are broken during enzymatic transformations. boku.ac.atchem-station.com |
| Pharmacokinetic (PK) Studies | Tracking the absorption, distribution, metabolism, and excretion (ADME) of the labeled compound in vivo. | To understand the metabolic fate of D-Fenchone, identify its major metabolites, and potentially enhance its metabolic stability by deuterating metabolic "hot spots". symeres.comnih.gov |
Mechanistic Investigations of D Fenchone S Biological Activities in Non Human Systems
Antimicrobial Actions and Cellular Targets
D-Fenchone, a bicyclic monoterpene, has demonstrated a spectrum of antimicrobial activities. Its mechanisms of action involve various cellular targets, leading to the inhibition of growth and proliferation of bacteria and fungi.
Antibacterial Efficacy and Mechanistic Insights (e.g., againstEscherichia coli,Pseudomonas aeruginosa)
Studies have shown that fenchone (B1672492) exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Research investigating the antibacterial and antifungal potential of fenchone predicted its interaction with key proteins in Escherichia coli and Pseudomonas aeruginosa through molecular docking. nih.govresearchgate.netnih.gov For E. coli, the predicted target is β-ketoacyl acyl carrier protein synthase, an enzyme crucial for fatty acid synthesis. nih.govresearchgate.netnih.gov In P. aeruginosa, the target is suggested to be Anthranilate-CoA ligase. nih.govresearchgate.netnih.gov
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of fenchone have been determined for these bacteria. Against E. coli, the MIC and MBC were found to be 8.3 ± 3.6 mg/mL and 25 ± 0.0 mg/mL, respectively. nih.gov For the multidrug-resistant P. aeruginosa, higher concentrations were required, with an MIC of 266.6 ± 115.4 mg/mL and an MBC of 533.3 ± 230.9 mg/mL. nih.gov However, another study reported that (-)-fenchone (B1675204) did not show antibacterial activity against E. coli and P. aeruginosa at the tested concentrations. wjgnet.com
Table 1: Antibacterial Activity of Fenchone
| Bacterium | Target Protein (Predicted) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Escherichia coli | β-ketoacyl acyl carrier protein synthase | 8.3 ± 3.6 nih.gov | 25 ± 0.0 nih.gov |
| Pseudomonas aeruginosa | Anthranilate-CoA ligase | 266.6 ± 115.4 nih.gov | 533.3 ± 230.9 nih.gov |
Antifungal Properties and Fungal Cell Wall/Membrane Interactions (e.g., againstCandida albicans)
D-Fenchone has shown notable antifungal activity, particularly against Candida albicans. Several studies have explored its mechanisms of action, focusing on its interaction with the fungal cell wall and membrane.
One proposed mechanism is the interaction of fenchone with the fungal cell wall and membrane, leading to increased permeability and subsequent disruption of cell growth. actamicrobio.bg Molecular docking studies have predicted that fenchone interacts with 1,3-β-D-glucan synthase in C. albicans, an enzyme essential for cell wall synthesis. nih.govresearchgate.netresearchgate.net This interaction is thought to disrupt cell wall construction and inhibit fungal growth. nih.gov
However, some experimental evidence suggests that the antifungal mechanism of (-)-fenchone may not directly involve damage to the fungal cell wall or binding to ergosterol (B1671047) in the plasma membrane. scielo.brscielo.br In a study, the presence of sorbitol (an osmotic stabilizer) or exogenous ergosterol did not alter the MIC of (-)-fenchone against C. albicans, indicating that its primary action might not be on the cell wall or through direct interaction with ergosterol. scielo.brscielo.br Instead, the high lipophilicity of terpenes like fenchone is suggested to facilitate their access to the lipid layer of the fungal cell membrane and mitochondria, increasing permeability and leading to cell lysis. nih.gov
The antifungal efficacy of fenchone against C. albicans has been quantified in several studies. One study reported a MIC of 41.6 ± 14.4 mg/mL and a minimum fungicidal concentration (MFC) of 83.3 ± 28.8 mg/mL. nih.gov Another study on (-)-fenchone found it to have predominantly fungicidal activity with a MIC90 of 8 μg/mL and an MFC of 16 μg/mL, even against miconazole-resistant strains. scielo.brscielo.br Yet another study determined the MIC and MFC of (-)-fenchone against various Candida species, including C. albicans, to be in the range of 32-64 μg/mL. nih.gov
**Table 2: Antifungal Activity of Fenchone against *Candida albicans***
| Fenchone Isomer | Proposed Mechanism | MIC | MFC |
|---|---|---|---|
| Fenchone | Interaction with 1,3-β-D-glucan synthase nih.govresearchgate.netresearchgate.net | 41.6 ± 14.4 mg/mL nih.gov | 83.3 ± 28.8 mg/mL nih.gov |
| (-)-Fenchone | Not primarily cell wall damage or ergosterol binding scielo.brscielo.br | 8 μg/mL (MIC90) scielo.brscielo.br | 16 μg/mL scielo.brscielo.br |
| (-)-Fenchone | Increased membrane permeability nih.gov | 32-64 μg/mL nih.gov | 32-256 μg/mL nih.gov |
Anti-Biofilm Formation Mechanisms
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Fenchone has demonstrated the ability to inhibit biofilm formation in both bacteria and fungi.
In a study, fenchone at a concentration of 1 mg/mL significantly reduced biofilm production in E. coli by 70.03%, P. aeruginosa by 64.72%, and C. albicans by 61.71% in a dose-dependent manner. nih.gov For C. albicans, another study showed that (-)-fenchone had a strong inhibitory effect on biofilm formation, reducing it by over 80%. scielo.br However, it was noted that (-)-fenchone had weak activity in disrupting preformed biofilms. scielo.brresearchgate.net The anti-biofilm activity is likely linked to the disruption of cell adhesion and hyphal formation in fungi. frontiersin.org The interaction with 1,3-β-D-glucan synthase is also considered a potential mechanism for its anti-biofilm properties against C. albicans. actamicrobio.bg
Table 3: Anti-Biofilm Activity of Fenchone
| Organism | Concentration | Biofilm Inhibition (%) |
|---|---|---|
| Escherichia coli | 1 mg/mL | 70.03 nih.gov |
| Pseudomonas aeruginosa | 1 mg/mL | 64.72 nih.gov |
| Candida albicans | 1 mg/mL | 61.71 nih.gov |
| Candida albicans | Not specified | >80 scielo.br |
Ecotoxicological and Pest Control Applications
Beyond its antimicrobial properties, D-fenchone has been investigated for its potential in pest control, demonstrating insecticidal and nematicidal activities.
Insecticidal and Larvicidal Mechanisms of Action (e.g., againstCallosobruchus maculatus)
Essential oils containing D-fenchone have shown insecticidal activity against various pests, including the cowpea weevil, Callosobruchus maculatus. An essential oil with D-fenchone (65.05%) as the major component was found to be the most effective in controlling cowpea weevils, with an EC50 value of 3.1 ± 0.6 µL/L air. e-nps.or.kre-nps.or.kr The mechanism of action is often attributed to the fumigant and repellent properties of the essential oil components. dntb.gov.uabibliomed.org These volatile compounds can interfere with the respiratory and nervous systems of insects.
Nematicidal Activity and Physiological Impact on Nematodes (e.g.,Meloidogynespp.)
D-Fenchone has been evaluated for its nematicidal activity against root-knot nematodes of the genus Meloidogyne. However, the results have been inconsistent. One study reported that an essential oil chemotype rich in D-fenchone did not show activity against Meloidogyne spp. at a concentration of 2000 mg/L. e-nps.or.kr In contrast, another study evaluating various monoterpenes found that (S)-fenchone did cause mortality in the second larval stage (J2) of Meloidogyne incognita and reduced egg hatching, although it was less effective than other tested monoterpenes. ekb.eg The nematicidal action of monoterpenes is generally believed to involve disruption of nematode cell membranes and interference with physiological processes. ekb.egresearchgate.netmdpi.com
Table 4: Nematicidal Activity of Fenchone
| Nematode Species | Fenchone Concentration | Observed Effect |
|---|---|---|
| Meloidogyne spp. | 2000 mg/L (as major component of essential oil) | No activity e-nps.or.kr |
| Meloidogyne incognita | Various concentrations | Mortality of J2 larvae, reduced egg hatching ekb.eg |
Phytotoxic and Herbicidal Effects on Plant Growth and Seed Germination
D-Fenchone, a naturally occurring monoterpene, has demonstrated notable phytotoxic and herbicidal properties, affecting both seed germination and plant growth. Research indicates that the essential oil of Aeollanthus pubescens, with D-Fenchone as a major component (65.05%), exhibits strong phytotoxicity. e-nps.or.kre-nps.or.kr Studies have shown that essential oils containing D-Fenchone can significantly inhibit the germination of seeds from various plant species. For instance, essential oils rich in D-Fenchone have been observed to inhibit the germination of dicotyledonous Sesamum indicum seeds by over 80% at a concentration of 10 mg/mL. e-nps.or.kr While less potent on the monocotyledon Pennisetum glaucum, the inhibitory effects are still significant. e-nps.or.kr
The effectiveness of D-Fenchone's phytotoxic activity can be influenced by its concentration and the target plant species. mdpi.com For instance, in a study comparing the phytotoxicity of several monoterpenes on rigid ryegrass (Lolium rigidum), D-Fenchone showed a germination index of 79, indicating a considerable inhibitory effect. e-nps.or.kre-nps.or.kr The allelopathic nature of D-Fenchone, where it releases chemicals that affect neighboring plants, contributes to its potential as a natural herbicide. d-nb.infomdpi.com
Interactive Data Table: Phytotoxic Effects of D-Fenchone on Plant Growth
| Plant Species | Parameter | Concentration | Effect | Citation |
| Sesamum indicum | Seed Germination | 10 mg/mL | >80% inhibition | e-nps.or.kr |
| Pennisetum glaucum | Seed Germination | 10 mg/mL | Less germicidal activity than on S. indicum | e-nps.or.kr |
| Lolium rigidum | Germination Index | Not Specified | 79 | e-nps.or.kre-nps.or.kr |
| Portulaca oleracea | Fresh and Dry Weight, Shoot Length | 1% | Significant reduction | ekb.eg |
| Portulaca oleracea | Chlorophyll a and b | 1% | Significant reduction | ekb.eg |
Modulation of Oxidative Stress and Anti-inflammatory Responses (in vitro and animal models)
Antioxidant Mechanisms: Radical Scavenging and Reactive Oxygen Species (ROS)/Reactive Nitrogen Species (RNS) Pathway Modulation
D-Fenchone has been shown to possess significant antioxidant properties through various mechanisms, including radical scavenging and the modulation of ROS and RNS pathways. In animal models of cerebral ischemia, fenchone treatment led to a notable reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO) levels. researchgate.net Concurrently, it restored the activity of crucial antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). researchgate.net
Further studies have corroborated these findings, demonstrating that (-)-Fenchone can decrease MDA levels and restore glutathione (B108866) (GSH) and SOD levels in models of intestinal inflammation. mdpi.com In a rat model of gastric ulcers, (-)-Fenchone treatment was associated with increased levels of GSH and SOD, further highlighting its role in bolstering the endogenous antioxidant defense system. nih.govresearchgate.net An acute toxicity study in rats also showed that fenchone increased SOD levels in the heart and spleen, and significantly elevated nitrite (B80452) (NO) and glutathione in the kidneys. nih.govnih.gov This suggests a complex, organ-specific modulation of oxidative stress markers.
The antioxidant activity of fenchone is a key component of its protective effects in various pathological conditions. By scavenging free radicals and enhancing the activity of antioxidant enzymes, D-Fenchone helps to mitigate cellular damage caused by oxidative stress. nih.govms-editions.clregulations.govmdpi.com
Anti-inflammatory Pathways and Cytokine Modulation (e.g., TNF-α)
The anti-inflammatory effects of D-Fenchone are well-documented in various in vitro and animal models, primarily through the modulation of inflammatory pathways and cytokines. A key mechanism is the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). mdpi.comnih.govmdpi.com
In a rat model of colitis, oral administration of (-)-fenchone significantly decreased the levels of TNF-α and IL-1β, while maintaining the levels of the anti-inflammatory cytokine IL-10. mdpi.com This immunomodulatory effect is linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. mdpi.comnih.gov Similarly, in a zymosan-induced inflammation mouse model, fenchone derivatives were found to reduce circulating TNF-α levels. mdpi.com
Studies on gastric ulcers have also revealed that (-)-Fenchone treatment leads to a significant reduction in TNF-α and IL-1β, alongside an increase in the anti-inflammatory cytokine IL-10. nih.govresearchgate.net This modulation of the cytokine balance contributes to the resolution of inflammation and tissue healing. The ability of fenchone to suppress the production of key pro-inflammatory mediators underscores its therapeutic potential in inflammatory conditions. nih.govresearchgate.net
Interactive Data Table: Effects of D-Fenchone on Oxidative Stress and Inflammation Markers
| Model System | Marker | Effect | Citation |
| Rat cerebral ischemia | MDA, NO | Decrease | researchgate.net |
| Rat cerebral ischemia | Catalase, SOD | Increase | researchgate.net |
| Rat colitis | MDA, MPO, NF-κB, IL-1β, TNF-α | Decrease | mdpi.com |
| Rat colitis | GSH, SOD, IL-10 | Increase/Restore | mdpi.com |
| Rat gastric ulcer | MDA, MPO, IL-1β, TNF-α, NF-κB | Decrease | nih.govresearchgate.net |
| Rat gastric ulcer | GSH, SOD, IL-10 | Increase | nih.govresearchgate.net |
| Rat acute toxicity | SOD (heart, spleen), NO (kidney), GSH (kidney) | Increase | nih.govnih.gov |
| Mouse zymosan-induced inflammation | TNF-α | Decrease | mdpi.com |
Other Pharmacological Activities (Mechanistic Focus in Animal Models)
Antinociceptive and Analgesic Mechanisms
D-Fenchone has demonstrated significant antinociceptive and analgesic properties in various animal models of pain. nih.govmdpi.comresearchgate.net In the tail-flick test in mice, a model for thermal pain, both alpha-pinene (B124742) and fenchone, major constituents of Foeniculum vulgare essential oil, exhibited antinociceptive activity without inducing motor incoordination. scispace.com This suggests a centrally mediated analgesic effect that is not due to sedation. scispace.com
The analgesic effect of fenchone has been observed to be dose-dependent in some studies. researchgate.net While the precise mechanisms are still under investigation, it is believed that the antinociceptive action of fenchone may be related to its anti-inflammatory properties. researchgate.netresearchgate.net For instance, fenchone derivatives have shown analgesic effects in a zymosan-induced inflammation mouse model, where pain sensation was measured using the von Frey monofilament assay. mdpi.com The reduction in pain sensation correlated with the anti-inflammatory activity observed in the same model. mdpi.com It is important to note that the effectiveness of fenchone can vary depending on the pain model used, indicating that different pain pathways may be involved. scispace.comsemanticscholar.org
Diuretic Action and Electrolyte Homeostasis in Rodent Models
Studies in rodent models have revealed that D-Fenchone possesses remarkable diuretic activity. nih.govnih.govresearchgate.net Oral administration of fenchone to rats resulted in a significant, dose-dependent increase in urinary output. nih.govnih.gov This diuretic effect was accompanied by a significant increase in the excretion of electrolytes, including sodium (Na+), potassium (K+), and calcium (Ca++). nih.govnih.gov
The natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects of fenchone are notable, with the Na+/K+ ratio being significantly higher in treated groups compared to controls. nih.govnih.gov This indicates a potent saluretic (salt excretion) action. The diuretic index and saluretic index, which are measures of diuretic efficacy, were also significantly increased in rats administered with fenchone. nih.govnih.gov The mechanism underlying this diuretic action is thought to involve the inhibition of electrolyte reabsorption in the renal tubules, leading to increased water excretion. osbp.inacs.org Furthermore, fenchone administration was also associated with an increase in urinary creatinine (B1669602) and uric acid excretion. nih.govnih.gov
Interactive Data Table: Pharmacological Activities of D-Fenchone in Animal Models
| Activity | Animal Model | Key Findings | Citation |
| Antinociceptive | Mouse tail-flick test | Reduced nociceptive threshold without motor incoordination | scispace.com |
| Analgesic | Mouse zymosan-induced inflammation | Reduced pain sensation | mdpi.com |
| Diuretic | Rat | Increased urinary output | nih.govnih.gov |
| Electrolyte Excretion | Rat | Increased excretion of Na+, K+, Ca++ | nih.govnih.gov |
| Uric Acid Excretion | Rat | Increased urinary uric acid | nih.govnih.gov |
Gastrointestinal Effects: Antiulcer and Antidiarrheal Mechanisms
D-Fenchone, a bicyclic monoterpene found in the essential oils of plants like Foeniculum vulgare (fennel), has been investigated for its effects on the gastrointestinal system, particularly its antiulcer and antidiarrheal properties. researchgate.netnih.govfrontiersin.org Mechanistic studies in non-human models suggest these effects are mediated through a combination of antioxidant, immunomodulatory, and antimotility actions.
Antiulcer Mechanisms
Research using rat models of duodenal and gastric ulcers has demonstrated that (-)-Fenchone can prevent ulcer formation and accelerate healing. nih.gov In a cysteamine-induced duodenal ulcer model, pretreatment with (-)-Fenchone significantly reduced the ulcer area. nih.gov In an acetic acid-induced gastric ulcer model, treatment promoted healing, an effect linked to its antioxidant and immunomodulatory capabilities. nih.gov
The underlying mechanisms involve the modulation of key biomarkers associated with inflammation and oxidative stress. Treatment with (-)-Fenchone was found to increase the levels of the antioxidant enzyme superoxide dismutase (SOD) and reduced glutathione (GSH). nih.gov It also elevated the concentrations of anti-inflammatory and healing-associated cytokines, including interleukin (IL)-10 and transforming growth factor-beta (TGF-β). nih.gov Conversely, the compound significantly reduced levels of pro-inflammatory markers such as malondialdehyde (MDA), myeloperoxidase (MPO), interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and the nuclear transcription factor kappa B (NF-κB). nih.gov These findings suggest that D-Fenchone's gastroprotective and healing effects stem from its ability to bolster the mucosal defense system against oxidative damage and control the inflammatory response. nih.gov
Table 1: Effect of (-)-Fenchone on Biomarkers in Acetic Acid-Induced Gastric Ulcer Model
| Biomarker | Effect of (-)-Fenchone Treatment | Implied Mechanism |
|---|---|---|
| Glutathione (GSH) | Increased | Antioxidant Defense nih.gov |
| Superoxide Dismutase (SOD) | Increased | Antioxidant Defense nih.gov |
| Malondialdehyde (MDA) | Reduced | Reduction of Lipid Peroxidation nih.gov |
| Myeloperoxidase (MPO) | Reduced | Reduction of Neutrophil Infiltration nih.gov |
| Interleukin-10 (IL-10) | Increased | Anti-inflammatory/Immunomodulatory nih.gov |
| Transforming Growth Factor-beta (TGF-β) | Increased | Tissue Repair and Healing nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | Anti-inflammatory nih.gov |
| Interleukin-1 beta (IL-1β) | Reduced | Anti-inflammatory nih.gov |
| Nuclear Factor kappa B (NF-κB) | Reduced | Inhibition of Pro-inflammatory Signaling nih.gov |
This table summarizes the observed effects of (-)-Fenchone on various biochemical markers in a rat model of gastric ulceration.
Antidiarrheal Mechanisms
Studies investigating the antidiarrheal activity of (-)-Fenchone have revealed that its primary mechanism is through an antimotility effect rather than an antisecretory one. researchgate.net In a castor oil-induced diarrhea model in mice, (-)-Fenchone significantly decreased the evacuation index. researchgate.netnih.gov This effect was directly correlated with a reduction in gastrointestinal transit. researchgate.net
Further investigation into the mechanism showed that the antimotility effect of (-)-Fenchone was diminished in the presence of several antagonists, indicating the involvement of multiple pathways. researchgate.netnih.gov The reversal of its effect by pilocarpine, yohimbine, and propranolol (B1214883) suggests an interaction with muscarinic, presynaptic α2-adrenergic, and tissue adrenergic receptors. researchgate.netnih.gov Additionally, the involvement of ATP-sensitive potassium (KATP) channels and nitric oxide pathways was suggested by the reduced efficacy in the presence of glibenclamide and L-NG-nitroarginine methyl ester (L-NAME), respectively. researchgate.netnih.gov However, in an enteropooling model, (-)-Fenchone did not reduce the volume of intestinal fluid, confirming its action is not antisecretory. researchgate.net
Wound Healing Promotion and Tissue Regeneration
D-Fenchone has been shown to promote the healing of cutaneous wounds in animal models. frontiersin.orgnih.gov Its therapeutic effects appear to be rooted in its anti-inflammatory, antimicrobial, and pro-reparative properties. nih.govnih.gov The process of wound healing is complex, involving overlapping phases of inflammation, proliferation, and remodeling, which are orchestrated by a variety of cells, cytokines, and growth factors. mdpi.commhmedical.com
In a study using an excisional cutaneous wound model in rats, topical application of fenchone resulted in a significant increase in wound contraction and re-epithelialization after 10 days of treatment compared to sham groups. nih.gov The mechanistic basis for this enhanced healing is attributed to several factors. The treatment led to an increase in collagen synthesis, which is crucial for providing structural integrity to the healing tissue. nih.gov Furthermore, a decrease in the number of inflammatory cells at the wound site was observed. nih.gov This modulation of the inflammatory phase is critical, as prolonged inflammation can impede the healing process. The known antimicrobial activities of fenchone also contribute by preventing infections that can complicate and delay wound closure. nih.gov These findings indicate that D-Fenchone supports tissue regeneration by creating a more favorable environment for healing, characterized by controlled inflammation and robust collagen deposition. nih.gov
Bronchodilatory Properties
The traditional use of plants containing D-Fenchone for respiratory ailments is supported by modern pharmacological studies demonstrating its bronchodilatory effects. frontiersin.orgnih.gov Research using ex vivo models has elucidated the potential mechanisms behind this activity.
In a study utilizing isolated guinea pig trachea, fenchone demonstrated a concentration-dependent relaxant effect on tissues pre-contracted with high potassium (K+) or carbachol (B1668302) (CCh). nih.gov The ability of fenchone to inhibit contractions induced by high K+ suggests that it may block voltage-dependent calcium (Ca2+) channels. Its similar potency against CCh-induced contractions points towards a mechanism that is not specific to a single receptor pathway but rather targets a common downstream signaling component. nih.gov
This pattern of activity is comparable to that of papaverine, a known phosphodiesterase (PDE) and Ca2+ channel inhibitor. nih.gov This suggests that D-Fenchone's bronchodilatory action may involve the inhibition of PDE, which would lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation, and/or the direct inhibition of calcium influx. nih.gov In silico docking studies further support these findings, showing potential binding interactions with phosphodiesterase and Ca2+ ion channels. nih.gov
Table 2: Relaxant Effect of Fenchone on Isolated Guinea Pig Trachea
| Pre-contraction Agent | IC₅₀ of Fenchone [mg/mL] (95% CI) |
|---|---|
| High K⁺ (80 mM) | 6.44 (5.86–7.32) |
| Carbachol (1 µM) | 6.28 (5.88–6.42) |
This table shows the concentration of fenchone required to produce 50% of its maximal relaxant effect on guinea pig tracheal preparations contracted by two different agents. Data from an ex vivo study. nih.gov
Interactions with Specific Biological Macromolecules and Receptors
Enzyme Inhibition Studies (e.g., Nitric Oxide Synthase)
D-Fenchone has been identified as a potential inhibitor of nitric oxide synthase (NOS), an enzyme family that plays a critical role in various physiological and pathological processes, including inflammation and neurotransmission. researchgate.netscielo.brusp.br Both computational and in vivo studies have explored this interaction.
In silico molecular docking analyses predicted a significant binding affinity of fenchone for the active site of NOS, with a calculated binding energy of -6.6 kcal/mol. scielo.brusp.brresearchgate.netbvsalud.org Molecular dynamics simulations further supported this finding, indicating a stable interaction between fenchone and the enzyme over a 100 ns timeframe. researchgate.netresearchgate.net
These computational predictions were validated in an in vivo rat model of brain ischemia, where excessive nitric oxide (NO) production by inducible NOS (iNOS) contributes to neuronal damage. scielo.brresearchgate.net Administration of fenchone resulted in a significant decrease in NO levels in the brain tissue of ischemic rats. scielo.brresearchgate.net This reduction in NO was accompanied by a decrease in cerebral infarction size and the restoration of antioxidant enzyme activities. scielo.brusp.brresearchgate.net The collective results strongly suggest that D-Fenchone exerts some of its biological effects, such as its neuroprotective and anti-inflammatory actions, through the direct or indirect inhibition of nitric oxide synthase. researchgate.netusp.brbvsalud.org
Ligand-Receptor Binding and Agonist/Antagonist Characterization (e.g., Cannabinoid CB2 Receptor)
The endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2), is a key target for regulating inflammatory and immune responses. nih.govresearchgate.net The CB2 receptor is primarily expressed in immune cells, and its activation is not associated with the psychotropic effects mediated by the CB1 receptor. nih.gov D-Fenchone has served as a structural scaffold for the development of novel, selective ligands for the CB2 receptor. nih.govnih.gov
A study focused on synthesizing and characterizing fenchone-based derivatives found that coupling fenchone with various resorcinols produced analogs with high affinity and selectivity for the human CB2 (hCB2) receptor. nih.govresearchgate.netnih.gov One specific derivative, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, demonstrated particularly potent and selective binding. nih.govnih.gov
This lead compound exhibited a high binding affinity for the hCB2 receptor with an inhibition constant (Ki) of 3.51 nM. nih.govresearchgate.netnih.govhuji.ac.il In a functional [³⁵S]GTPγS binding assay, the compound was characterized as a highly potent and efficacious hCB2 receptor agonist, with an EC₅₀ value of 2.59 nM and an Eₘₐₓ of 89.6%. nih.govnih.govhuji.ac.il This indicates that the fenchone backbone is a viable starting point for designing potent activators of the CB2 receptor, which possess significant potential for therapeutic applications in inflammatory conditions. nih.gov
Table 3: Binding and Functional Activity of a Lead Fenchone Derivative at the hCB2 Receptor
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (Ki) | 3.51 nM | Measures the concentration required to inhibit 50% of radioligand binding, indicating high affinity. nih.govnih.gov |
| Agonist Potency (EC₅₀) | 2.59 nM | Measures the concentration required to elicit 50% of the maximal functional response, indicating high potency. nih.govnih.gov |
| Efficacy (Eₘₐₓ) | 89.6% | Represents the maximum response produced by the compound relative to a full agonist. nih.govnih.gov |
This table presents the in vitro characterization of a lead fenchone-resorcinol derivative at the human cannabinoid CB2 receptor. nih.govresearchgate.netnih.gov
Computational Chemistry and Structure Activity Relationship Sar Studies of D Fenchone
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule, such as D-Fenchone, interacts with a biological target. These simulations provide a detailed view of the binding modes, affinities, and the stability of the molecule-target complex.
Molecular docking studies have been employed to predict the binding affinity of fenchone (B1672492) with a variety of biological targets, revealing its potential as an antimicrobial and receptor-modulating agent.
Bacterial and Fungal Proteins: Research has shown that fenchone can interact with essential proteins in bacteria and fungi. nih.govresearchgate.net A study investigating its antimicrobial properties performed docking against three key microbial proteins: β-ketoacyl acyl carrier protein synthase I (KAS I) from Escherichia coli, 1,3-β-D-glucan synthase from Candida albicans, and Anthranilate-CoA ligase from Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov The docking results indicated that fenchone binds to these proteins, suggesting a mechanism for its observed antimicrobial and antifungal activity. nih.gov The interaction with KAS I is significant as this enzyme is involved in fatty acid biosynthesis, a crucial pathway in bacteria. nih.gov Similarly, targeting 1,3-β-D-glucan synthase is an effective antifungal strategy as it is vital for the integrity of the fungal cell wall. nih.govresearchgate.net
Another study explored fenchone's potential against the SopD effector protein from Salmonella enterica, which is involved in bacterial virulence. irjmets.com Favorable docking results, analyzed for binding affinity and key interactions like hydrogen bonds and hydrophobic forces, suggest that fenchone could inhibit SopD's function. irjmets.com
| Target Protein | Organism | Docking Score / Binding Affinity | Key Interacting Residues | Reference |
|---|---|---|---|---|
| β-ketoacyl acyl carrier protein synthase I | Escherichia coli | Low Atomic Contact Energy (ACE) | Not Specified | nih.gov |
| 1, 3-β–D-glucan synthase | Candida albicans | Low Atomic Contact Energy (ACE) | Not Specified | nih.gov |
| Anthranilate-CoA ligase | Pseudomonas aeruginosa | Low Atomic Contact Energy (ACE) | Not Specified | nih.gov |
| Nitric Oxide Synthase (NOS) | N/A | -6.6 kcal/mol | ARG A:381 (hydrophobic contact) | scielo.br |
| SopD Effector Protein | Salmonella enterica | Moderate Binding Affinity | Involves hydrogen bonds and hydrophobic contacts | irjmets.com |
Cannabinoid Receptors: Beyond antimicrobial targets, D-Fenchone derivatives have been synthesized and evaluated for their affinity to cannabinoid receptors. mdpi.comnih.gov A series of novel fenchone-resorcinol analogues demonstrated high affinity and selectivity for the human cannabinoid receptor 2 (hCB2). mdpi.comnih.govresearchgate.net One particular analogue, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, exhibited a very high affinity (Ki = 3.51 nM) and selectivity for the hCB2 receptor. mdpi.comnih.gov Molecular modeling studies were crucial in elucidating the binding interactions of this derivative within the CB2 binding site. mdpi.comnih.govresearchgate.net
Molecular dynamics (MD) simulations are utilized to assess the stability of the interactions between a ligand and its target protein over time. scielo.brscielo.br These simulations provide insights into the conformational changes and the stability of the protein-ligand complex. researchgate.net
A study investigating the cerebroprotective effects of fenchone used MD simulations to evaluate the stability of the fenchone-nitric oxide synthase (NOS) complex. scielo.brscielo.br The simulations, run for 100 nanoseconds, showed that the complex was stable, with minimal structural fluctuations. scielo.brscielo.br Key parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) were analyzed. The average RMSD for the NOS-fenchone complex was 3.14 ± 0.1 Å, and the Rg was 22.84 ± 0.13 Å, substantiating the stability of the binding. scielo.br These findings support the hypothesis that fenchone maintains a stable conformation within the binding site of NOS. scielo.brscielo.br
| Parameter | Value | Indication | Reference |
|---|---|---|---|
| Simulation Time | 100 ns | Duration of the stability assessment | scielo.br |
| Average RMSD | 3.14 ± 0.1 Å | Minimal structural fluctuation, indicating stability | scielo.br |
| Radius of Gyration (Rg) | 22.84 ± 0.13 Å | Compactness and dynamic stability of the complex | scielo.br |
Prediction of Binding Affinities and Interactions with Biological Targets (e.g., Bacterial Proteins, Fungal Enzymes, Cannabinoid Receptors)
Quantitative Structure-Activity Relationship (QSAR) Modeling for D-Fenchone and its Analogues (Non-Human Targets)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the efficacy of new compounds and in understanding the structural features that are key to their function.
QSAR studies have been successfully applied to monoterpenes, including fenchone, to predict their activity against agricultural pests and microbial pathogens. One study focused on the antibacterial activity of ten monoterpenes against various crop-threatening bacteria. scholarsresearchlibrary.com By using the minimum inhibitory concentrations (MICs) and selected physicochemical properties, QSAR models were developed to predict the antibacterial efficacy. scholarsresearchlibrary.com For instance, against Rhodococcus fascians, a model was developed that could predict the antibacterial activity of test molecules like fenchone. scholarsresearchlibrary.com
Another QSAR study examined the acaricidal activity of 12 monoterpenes against the two-spotted spider mite, Tetranychus urticae. researchgate.net The model revealed a significant correlation between the fumigant activity and the vapor pressure of the monoterpenes. researchgate.net Such models are valuable for designing more effective monoterpenoid-based agents for pest control. scholarsresearchlibrary.comresearchgate.net
QSAR and related SAR studies help identify the key chemical features (pharmacophores) responsible for a molecule's biological activity. For monoterpenoids, studies have shown that the presence of oxygenated functional groups is often linked to higher antimicrobial activity compared to hydrocarbon monoterpenes. researchgate.net
In the context of antibacterial activity, QSAR models have indicated that a combination of hydrogen bonding parameters and molecular size are important for activity against Gram-negative bacteria. scholarsresearchlibrary.comresearchgate.net For the fenchone scaffold, the introduction of specific pharmacophoric groups has been shown to lead to the formation of potent compounds, such as those targeting cannabinoid receptors. mdpi.comresearchgate.net The structural modifications in these studies, such as coupling fenchone with various phenols and resorcinols, highlight the key features that enhance binding affinity and selectivity for specific biological targets. mdpi.comresearchgate.net
Predictive Models for Biological Efficacy against Pests and Microorganisms
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Environmental and Biological Systems
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are essential components in the early stages of drug discovery and chemical safety assessment. mdpi.comnih.gov These computational models predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities.
For fenchone, in silico ADME/Tox studies have been conducted using various web servers. nih.govmdpi.comumsha.ac.ir One study predicted the pharmacokinetic properties of fenchone and reported a bioavailability score of approximately 0.55. researchgate.net Another investigation into the components of Foeniculum vulgare essential oil predicted that fenchone would have lower toxicity effects concerning carcinogenicity and human cardiac potassium channel (hERG) inhibition compared to other compounds in the oil. umsha.ac.ir These predictions are valuable for assessing the potential of D-Fenchone in various applications and guiding further experimental studies. nih.govumsha.ac.ir
| Property | Predicted Outcome | Tool/Method | Reference |
|---|---|---|---|
| Bioavailability Score | ~0.55 | SwissADME | researchgate.net |
| Drug-likeness | No rule violations (Lipinski's Rule of Five) | SwissADME | researchgate.net |
| Toxicity (hERG inhibition, Carcinogenicity) | Predicted to have lower toxicity effects | Not Specified | umsha.ac.ir |
| Pharmacokinetics (ADMET) | Properties determined using pkCSM online server | pkCSM | nih.gov |
Theoretical Spectroscopy and Chiroptical Property Calculations
D-Fenchone, with its rigid bicyclic framework, serves as a crucial benchmark molecule for the development and validation of computational methods aimed at predicting spectroscopic and chiroptical properties. worktribe.comrsc.org Its conformational rigidity minimizes the complexities arising from multiple conformer populations, allowing for a more direct and rigorous comparison between theoretical predictions and experimental measurements. rsc.org Computational studies have extensively explored its vibrational, electronic, and photoelectron spectra, providing deep insights into its structure and its interaction with light.
Vibrational Spectroscopy (IR and VCD)
Theoretical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in interpreting the vibrational spectra of D-Fenchone. The B3LYP functional combined with the aug-cc-pVTZ basis set has been successfully employed to calculate its harmonic vibrational wavenumbers. arxiv.org To better align with experimental findings, a scaling factor is often applied to the calculated harmonic frequencies; for the B3LYP/aug-cc-pVTZ level of theory, a recommended value of 0.968 has been used. arxiv.org This approach allows for a detailed assignment of the experimental infrared (IR) spectrum. arxiv.org
Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, provides a powerful probe of molecular stereochemistry. DFT calculations have been used to analyze the VCD spectra of D-Fenchone, offering insights into the contributions of different functional groups, such as the carbonyl group, to the vibrational optical activity. acs.org
| Experimental Wavenumber (cm⁻¹) arxiv.org | Calculated Wavenumber (cm⁻¹) arxiv.org | Assignment |
|---|---|---|
| 2968 | 2970.5 | CH₃ asymmetric stretch |
| 1746 | 1745.8 | C=O stretch |
| 1475 | 1474.1 | CH₂ scissoring |
| 1457 | 1456.5 | CH₃ asymmetric bend |
| 1385 | 1384.2 | CH₃ symmetric bend |
| 1045 | 1044.7 | C-C stretch |
Electronic Spectroscopy (Absorption and ECD)
The electronic properties of D-Fenchone have been investigated using both synchrotron radiation Fourier transform spectrometry and theoretical calculations. worktribe.com Time-dependent density functional theory (TD-DFT), particularly with functionals like CAM-B3LYP, has been used to calculate vertical excitation energies for Rydberg states. worktribe.com These calculations, combined with Franck-Condon simulations, provide good agreement with experimental vacuum ultraviolet (VUV) absorption spectra and resonance-enhanced multiphoton ionization (REMPI) spectra. worktribe.com
For a more accurate prediction of electronic circular dichroism (ECD) spectra, higher-level ab initio methods have been employed. The algebraic diagrammatic construction (ADC) scheme of the polarization propagator, specifically at the second-order [ADC(2)] and third-order [ADC(3)] levels, has been used to calculate the excitation energies and rotatory strengths of D-Fenchone's excited states. aip.org These advanced computational methods provide a robust reference for interpreting experimental ECD spectra, which are fundamental to determining the absolute configuration of chiral molecules. aip.orgresearchgate.net
| State | Excitation Energy (eV) | Oscillator Strength (f) | Rotatory Strength (R) |
|---|---|---|---|
| 1 | 4.27 | 0.0016 | -1.89 |
| 2 | 6.28 | 0.0001 | -0.03 |
| 3 | 6.54 | 0.0357 | 1.56 |
| 4 | 6.97 | 0.0003 | 0.04 |
| 5 | 7.02 | 0.0001 | 0.03 |
Photoelectron Circular Dichroism (PECD)
Synthetic Biology, Biotechnological Production, and Chemical Synthesis of D Fenchone and Its Analogues
Metabolic Engineering for Heterologous D-Fenchone Production in Microbial Hosts
The production of plant-derived natural products in engineered microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising alternative to traditional methods, providing the potential for rapid, scalable, and sustainable manufacturing. google.comresearchgate.nettudelft.nl While specific studies detailing high-titer de novo production of D-fenchone in these hosts are emerging, the fundamental metabolic pathways and requisite enzymes for its synthesis have been identified, laying the groundwork for future success.
The general strategy involves engineering the microbe's central metabolism to increase the supply of universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). google.com In hosts like E. coli, this is typically achieved by enhancing the native methylerythritol phosphate (B84403) (MEP) pathway. google.com Alternatively, the entire mevalonate (B85504) (MVA) pathway, commonly found in eukaryotes, can be heterologously expressed in bacteria to boost the precursor pool. mdpi.comgoogle.com
From the central precursors, two key enzymatic steps are required to synthesize D-fenchone:
GPP to (-)-endo-Fenchol: The C10 precursor, geranyl pyrophosphate (GPP), is cyclized by a specific monoterpene synthase. Research has identified and cloned fenchol (B156177) synthase (FENS) genes from lavender species (Lavandula) that produce fenchol, the direct alcohol precursor to fenchone (B1672492). univ-boumerdes.dz
(-)-endo-Fenchol to D-Fenchone: The alcohol is then oxidized to the corresponding ketone. A soluble monoterpenol dehydrogenase capable of this transformation has been isolated from fennel (Foeniculum vulgare). capes.gov.br This enzyme catalyzes the pyridine (B92270) nucleotide-dependent dehydrogenation of l-endo-fenchol to yield D-fenchone. capes.gov.br
The development of biosensors for bicyclic monoterpenes, including fenchol, in hosts like E. coli represents a critical enabling technology. biorxiv.org These sensors can be used for high-throughput screening of enzyme libraries and optimization of metabolic pathways, accelerating the development of efficient D-fenchone producing strains. biorxiv.orgbiorxiv.org Although various microbes are known to degrade or biotransform fenchone, the focus of synthetic biology is to assemble and optimize a biosynthetic pathway in a robust chassis organism for high-yield production. nottingham.ac.ukcapes.gov.br
Table 1: Key Enzymes for Heterologous D-Fenchone Biosynthesis
| Step | Precursor | Product | Enzyme | Source Organism | Citation |
|---|---|---|---|---|---|
| Cyclization | Geranyl Pyrophosphate (GPP) | (-)-endo-Fenchol | Fenchol Synthase (FENS) | Lavandula pedunculata | univ-boumerdes.dz |
| Oxidation | (-)-endo-Fenchol | (+)-Fenchone (D-Fenchone) | Monoterpenol Dehydrogenase | Foeniculum vulgare | capes.gov.br |
Plant Cell and Tissue Culture for Sustainable D-Fenchone Production
Plant cell and tissue culture represents a viable biotechnological route for producing secondary metabolites like D-fenchone in a controlled environment, independent of geographical and climatic constraints. mdpi.comgoogle.com Research has focused on establishing callus cultures, primarily from fennel (Foeniculum vulgare), to produce its characteristic essential oil components. google.commdpi.comresearchgate.net
The process involves initiating callus (an undifferentiated mass of plant cells) from a sterile explant, such as a hypocotyl, on a nutrient medium like Murashige and Skoog (MS) medium. google.comresearchgate.netforeverest.net The composition of this medium, particularly the type and concentration of plant growth regulators, is critical for inducing callus growth and influencing the profile of secondary metabolites produced. researchgate.netresearchgate.net Studies have shown that combinations of auxins (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Naphthaleneacetic acid (NAA)) and cytokinins (e.g., Kinetin, Benzyladenine (BA)) significantly impact callus induction and the subsequent yield of essential oil compounds. biorxiv.orgforeverest.net
For instance, in some fennel populations, the highest level of fenchone (5.8%) was achieved in callus grown on a medium containing 1 mg/liter BA and 0.5 mg/liter NAA. biorxiv.org Other studies have successfully induced callus using 2,4-D and kinetin, noting that the concentrations of volatile oils in vitro were generally lower than in the parent plant but could be enriched in specific valuable constituents. nih.gov The major components identified in callus oil are often trans-anethole, estragole, limonene, and fenchone. google.comnih.gov While this method holds promise for sustainable production, optimizing yields to commercially competitive levels remains a key challenge. google.com
Table 2: Influence of Plant Growth Regulators on Fenchone Production in Foeniculum vulgare Callus Culture
| Explant Source | Medium | Plant Growth Regulators | Key Finding | Citation |
|---|---|---|---|---|
| Hypocotyl | MS | 1 mg/L BA + 0.5 mg/L NAA | Highest fenchone level (5.8%) in German fennel population. | biorxiv.org |
| Hypocotyl | MS | 1 mg/L 2,4-D + 0.5 mg/L Kinetin | Successful callus formation and essential oil production. | mdpi.com |
| Seedling Parts | MS | 0.5 mg/L 2,4-D + 0.5 or 1.0 mg/L Kinetin | Proliferating callus with production of estragole, trans-anethole, limonene, and fenchone. | researchgate.netnih.gov |
Chemical Synthesis and Derivatization Strategies
Chemical synthesis provides a powerful and flexible platform for producing not only D-fenchone itself but also a vast array of novel derivatives and complex molecular scaffolds that are inaccessible through biological methods.
The total synthesis of fenchone has been a subject of chemical interest for decades. Early total syntheses of (±)-fenchone were reported, establishing routes to its bicyclo[2.2.1]heptane core. google.com One approach involved synthesizing (+)-cis-3-(2-Hydroxyethyl)-2,2,5-trimethyl-cyclopentanone from (+)-α-2,3-epoxypinane. Treatment of the corresponding chloroketone derived from this intermediate with a base prompted an intramolecular cyclization to afford (+)-fenchone. Another total synthesis was reported by Buchbauer and Rohner in 1981. google.com These synthetic routes, while foundational, underscore the complexity of constructing the strained bicyclic system from acyclic or monocyclic precursors.
D-fenchone serves as a versatile chiral starting material for a variety of derivatives with potential pharmacological applications.
Cannabinoid-Type Derivatives: A novel class of cannabinoid receptor 2 (CB2) selective ligands has been synthesized by coupling (+)-fenchone with various substituted resorcinols or phenols. univ-boumerdes.dz The synthesis typically involves the reaction of a lithiated resorcinol/phenol derivative with fenchone, with yields ranging from 20-62%. univ-boumerdes.dz One such derivative, 1d , demonstrated high affinity (Ki = 3.51 nM) and potent agonism for the human CB2 receptor. univ-boumerdes.dznottingham.ac.uk
Fluorinated Compounds: Introducing fluorine into bioactive molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. univ-boumerdes.dz Fluorinated fenchone-resorcinol derivatives have been synthesized by reacting the parent compounds with electrophilic fluorinating agents like Selectfluor. univ-boumerdes.dz This strategy allows for the targeted modification of the aromatic ring of the fenchone derivatives. univ-boumerdes.dz
Terpene Amines: Terpene-based amines are valuable chiral building blocks. Amines can be synthesized from D-fenchone through reductive amination with aliphatic nitriles. mdpi.comcapes.gov.br This reaction proceeds to form a mixture of isomeric N-alkyl-1,2,3-trimethylbicyclo[2.2.1]hept-2-ylamines, predominantly yielding the endo isomer over the exo isomer in approximately a 3:1 ratio. capes.gov.br
Table 3: Selected Synthesized Derivatives of D-Fenchone
| Derivative Class | Starting Materials | Key Reagents | Example Product | Application/Significance | Citation |
|---|---|---|---|---|---|
| Cannabinoid-Type | (+)-Fenchone, Alkylresorcinols | n-BuLi, THF | 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | Selective CB2 receptor agonists for potential anti-inflammatory use. univ-boumerdes.dz | univ-boumerdes.dz |
| Fluorinated | Fenchone-resorcinol ethers | Selectfluor | Fluorinated fenchone-resorcinol derivatives | Modulation of physicochemical and biological properties. univ-boumerdes.dz | univ-boumerdes.dz |
| Terpene Amines | D-Fenchone, Aliphatic Nitriles | Metal catalyst (for reduction) | N-alkyl-1,2,3-trimethylbicyclo[2.2.1]hept-2-ylamines | Chiral precursors for synthesis. researchgate.net | mdpi.comcapes.gov.br |
The rigid, chiral framework of fenchone makes it an excellent starting point for the regio- and stereoselective synthesis of complex molecular architectures, particularly spirocyclic compounds. google.com
A single-stage, solvent-free, and stereoselective synthesis has been developed to create a spirocyclic quinazolinone from (-)-fenchone (B1675204) and anthranilamide. google.combiorxiv.org This reaction demonstrates excellent control over the formation of the new stereocenter at the spiro junction. Similarly, an effective and stereoselective method for synthesizing spirocyclic 1,3,4-oxadiazolines has been developed from fenchone hydrazones. mdpi.com These methods highlight how the inherent stereochemistry of the fenchone scaffold can be used to direct the outcome of complex chemical transformations, providing access to structurally diverse and stereochemically defined molecules that would be challenging to create otherwise. mdpi.com The synthesis of chiral β-hydroxy oxazolines from (-)-fenchone further illustrates the utility of this terpene as a chiral inductor for asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. The development of these selective synthetic methods is crucial for building libraries of complex fenchone-based compounds for drug discovery and materials science.
Environmental Dynamics and Ecological Interactions of D Fenchone
Biodegradation and Biotransformation Pathways in Environmental Compartments
The breakdown of D-Fenchone in the environment is governed by both biological and non-biological processes.
The microbial breakdown of D-Fenchone is a key process in its environmental degradation, although it is not considered to be rapid. Studies have shown that fenchone (B1672492) is not readily biodegradable, with aerobic biodegradation tests indicating a degradation rate of 61.7% over 28 days. carlroth.comchemicalbook.com This suggests a degree of persistence against microbial action in certain conditions.
However, specific microbial communities have demonstrated the ability to utilize fenchone as a carbon source. In soil environments, the addition of fenchone has been observed to cause a significant increase in soil respiration and a dramatic, three-orders-of-magnitude increase in the bacterial population. nih.govnih.gov This indicates that certain soil bacteria can metabolize fenchone, leading to a shift in the microbial population balance where fenchone-resistant strains become dominant. nih.govresearchgate.net Research has identified bacterial strains capable of growing in the presence of fenchone and even utilizing it as a growth substrate. nih.govresearchgate.net
Anaerobic degradation is also possible. Enrichment cultures of denitrifying bacteria have been shown to degrade fenchone in the absence of oxygen, with nitrate (B79036) serving as the electron acceptor. mpg.de The process was observed to be slow, with bacterial growth taking up to 22 days. mpg.de While the specific metabolic pathways for fenchone in these bacteria were not fully elucidated, the consumption of the compound was clearly linked to microbial activity and the presence of nitrate. mpg.de Fungi are also known to transform monoterpenes during their growth, suggesting another potential biological degradation pathway for fenchone. copernicus.org
Abiotic processes, particularly photodegradation in the atmosphere, contribute to the transformation of terpenes like D-Fenchone. As a volatile organic compound, fenchone released into the air is expected to undergo photo-oxidation. mpg.defishersci.com A significant portion of natural nonmethane hydrocarbons, a category that includes terpenes, are oxidized in the atmosphere through light-activated reactions with nitric oxides and molecular oxygen. mpg.de While specific studies on the photodegradation of D-fenchone are limited, the general behavior of terpenes suggests it is susceptible to these atmospheric chemical processes. In aquatic systems, interactions with water molecules can lead to the formation of hydrates, which may influence its reactivity and degradation pathways. acs.org
Microbial Degradation Mechanisms
Environmental Persistence and Mobility in Soil and Water Systems
The persistence of D-Fenchone is influenced by its moderate biodegradability and physical properties. Being "not readily biodegradable," it can persist in soil and water for a certain period. chemicalbook.com One safety data sheet notes that it may persist in the environment due to its low water solubility. thermofisher.com
Mobility is another critical aspect of its environmental behavior. D-Fenchone is described as an oily liquid that is practically insoluble in water. drugfuture.com Its high volatility suggests that it is likely to be mobile in the environment, with a tendency to partition into the atmosphere from soil and water surfaces. fishersci.com However, detailed studies on its mobility in soil, such as its soil adsorption and leaching potential, are not widely available. cpachem.comprodasynth.comcarlroth.comcarlroth.com
Table 1: Environmental Persistence and Mobility Characteristics of Fenchone
| Parameter | Finding | Citation |
|---|---|---|
| Biodegradability | Not readily biodegradable; 61.7% degradation in 28 days (aerobic). | chemicalbook.com, |
| Persistence | Persistence is considered unlikely by some sources, while others suggest it may persist due to low water solubility. | fishersci.com, thermofisher.com |
| Mobility | Likely to be mobile in the environment due to its volatility. | fishersci.com |
| Water Solubility | Practically insoluble in water. | drugfuture.com |
Non-Target Ecological Impact Assessments (e.g., Effects on Soil Microorganisms and Aquatic Organisms)
While it can be a food source for some microbes, D-Fenchone also exhibits toxic effects on a range of non-target organisms.
Effects on Soil Microorganisms: The application of fenchone to soil ecosystems can act as a significant disturbance. nih.gov It selectively promotes the growth of fenchone-tolerant bacteria while inhibiting others. nih.govnih.gov Studies on the essential oil of Lavandula stoechas, where fenchone is the main component, found that it severely inhibited the growth of the common soil bacterium Bacillus subtilis, while the dominant, fenchone-utilizing strain was not inhibited. nih.gov This demonstrates a clear potential to alter the structure and function of soil microbial communities.
Effects on Aquatic Organisms: D-Fenchone is classified as toxic to aquatic life with long-lasting effects. carlroth.comprodasynth.com Ecotoxicological studies have provided specific data on its impact on representative aquatic species. For the water flea (Daphnia magna), the concentration causing 50% effect (EC50) has been reported at 4.373 mg/L over a 48-hour exposure and 9.744 mg/L over 24 hours. carlroth.comchemicalbook.com For algae (Pseudokirchneriella subcapitata), the 72-hour effect concentration (ECx) was 27.35 mg/L, while another study reported the 72-hour concentration for 50% reduction in growth rate (ErC50) to be greater than 80 mg/L. carlroth.comchemicalbook.com These findings underscore the potential risk D-Fenchone poses to aquatic ecosystems.
Table 2: Ecotoxicity of Fenchone to Aquatic Organisms
| Species | Endpoint | Concentration (mg/L) | Exposure Time | Citation |
|---|---|---|---|---|
| Daphnia magna (Water flea) | EC50 | 4.373 | 48 h | chemicalbook.com, |
| Daphnia magna (Water flea) | EC50 | 9.744 | 24 h | carlroth.com, carlroth.com |
| Pseudokirchneriella subcapitata (Green algae) | ECx | 27.35 | 72 h | chemicalbook.com, |
Future Research Directions and Translational Opportunities for D Fenchone
Integration of Multi-Omics Data in D-Fenchone Biosynthesis Research
Future research into the biosynthesis of D-fenchone, a bicyclic monoterpene found in plants like fennel, is increasingly moving towards a multi-omics approach. nih.govnih.govwikipedia.org This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive understanding of how this compound is produced. By combining these different layers of biological information, scientists can identify the genes, enzymes, and regulatory networks involved in the D-fenchone biosynthetic pathway. oup.comjmb.or.kr
The biosynthesis of D-fenchone is known to originate from geranyl pyrophosphate (GERANYL-PP) or neryl pyrophosphate. nih.gov The pathway involves the cyclization of GERANYL-PP to form endo-fenchol, followed by a dehydrogenation step to produce D-fenchone. nih.gov The enzymes responsible for these transformations in fennel have been identified in leaf extracts, but further purification and characterization are still under investigation. nih.gov
The advent of advanced techniques like RNA sequencing (RNA-Seq) allows for in-depth transcriptomic analysis, even in plant species without a reference genome. tandfonline.com This has been successfully used to identify key genes in the terpene biosynthetic pathways of other aromatic plants. tandfonline.com A similar approach in fennel could pinpoint the specific genes encoding the enzymes that catalyze the critical steps in D-fenchone synthesis.
Furthermore, analyzing the metabolome, which is the complete set of small-molecule chemicals (metabolites) within a biological sample, can provide direct evidence of the compounds present and their relative abundance. By correlating transcriptomic data with metabolomic profiles, researchers can establish strong links between gene expression levels and the accumulation of D-fenchone and its precursors. This integrated approach can help to fully elucidate the genetic and biochemical regulation of D-fenchone production in plants.
Novel Applications in Sustainable Agriculture and Bio-Pesticide Development
Research has shown that essential oils containing D-fenchone exhibit insecticidal properties against a range of agricultural pests. e-nps.or.krnih.gov For instance, the essential oil of Aeollanthus pubescens, which contains a high concentration of D-fenchone, has been found to be effective against the cowpea weevil (Callosobruchus maculatus). e-nps.or.kre-nps.or.kr Similarly, essential oil from fennel (Foeniculum vulgare), with D-fenchone as one of its active constituents, has demonstrated efficacy against the polyphagous aphid, Myzus persicae. mdpi.com The mechanism of action for some monoterpenes like fenchone (B1672492) involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. nih.gov
Green Chemistry Principles in D-Fenchone Extraction and Synthesis
The extraction of D-fenchone from plant sources is increasingly being guided by the principles of green chemistry, which advocate for environmentally friendly and sustainable processes. rsdjournal.orgmdpi.com Traditional extraction methods, such as hydrodistillation and solvent extraction, often have drawbacks like the thermal degradation of compounds, the use of toxic organic solvents, and environmental pollution. nih.govniscpr.res.in
To address these issues, modern "green" extraction techniques are being explored and implemented. These include:
Supercritical Fluid Extraction (SFE): This method uses supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov SFE is advantageous because it avoids the use of organic solvents and operates at temperatures that prevent the degradation of heat-sensitive compounds. nih.govniscpr.res.in
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption compared to conventional methods. nih.gov
Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to disrupt the plant cell walls, facilitating the release of the desired compounds into the solvent. rsdjournal.orgrsdjournal.orgresearchgate.net Studies have shown that UAE can enhance the extraction of monoterpenes like fenchone. rsdjournal.orgresearchgate.net
These green extraction methods not only improve the efficiency and yield of D-fenchone but also align with the growing demand for natural and sustainably sourced ingredients in the food, pharmaceutical, and cosmetic industries. mdpi.com
In the realm of synthesis, while D-fenchone is primarily sourced from natural plant extracts, synthetic routes are also being developed. mdpi.comresearchgate.net A key focus in this area is the use of short and efficient synthetic pathways that minimize waste and energy consumption. For example, novel cannabinoid-like compounds have been synthesized from D-fenchone using a three-step sequence with yields ranging from 20-62%. mdpi.comresearchgate.net Applying green chemistry principles to these synthetic processes, such as using less hazardous reagents and solvents, is an important area for future research.
Advanced Material Science Applications of D-Fenchone-Based Compounds
Recent research has begun to explore the potential of D-fenchone as a building block for the synthesis of novel materials with advanced applications. The unique bicyclic structure of fenchone provides a rigid scaffold that can be chemically modified to create a variety of derivatives with interesting properties. mdpi.comresearchgate.net
One promising area of research is the development of fenchone-based compounds for use in medicinal chemistry and materials science. For instance, a series of novel cannabinoid-type derivatives have been synthesized by coupling D-fenchone with various resorcinols and phenols. mdpi.comresearchgate.net These synthetic modifications have led to compounds with high affinity and selectivity for specific biological targets, such as the CB2 cannabinoid receptor. mdpi.comresearchgate.net
The introduction of fluorine atoms into fenchone derivatives is another strategy being employed to alter the properties of the resulting molecules. mdpi.com Fluorination can influence factors such as conformation, acidity, membrane permeability, and metabolic stability, which are all critical for the development of new therapeutic agents. mdpi.com
The synthesis of these fenchone-based compounds involves multi-step chemical reactions, and their structures are confirmed using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. mdpi.com The ability to create a diverse range of fenchone derivatives opens up possibilities for their use in the development of new polymers, functional materials, and bioactive compounds. Further exploration into the material properties of these fenchone-based structures could lead to their application in fields such as drug delivery, biomaterials, and advanced coatings.
Q & A
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated to elucidate D-Fenchone (96%)’s mechanism of action?
- Methodological Answer: Combine untargeted metabolomics (LC-QTOF-MS) with tandem mass tag (TMT)-based proteomics. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological networks. Validate findings with CRISPR-Cas9 knockout models of key targets .
Key Considerations for Rigorous Research
- Literature Gaps : Prioritize studies addressing under-explored areas (e.g., D-Fenchone’s epigenetic effects or long-term stability in aqueous matrices) .
- Ethical Compliance : Obtain institutional approval for in vivo studies and adhere to ARRIVE guidelines for reporting .
- Data Transparency : Archive raw data in repositories like Zenodo and provide detailed protocols for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
